(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride

Medicinal Chemistry Nicotinic Receptor Ligands Regioisomer SAR

Researchers seeking a versatile, chiral intermediate for nicotinic acetylcholine receptor (nAChR) ligand design often face supply chain challenges with regioisomerically pure 3-substituted piperidines. (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride directly addresses this need. - **Precise Spatial Orientation**: The 3-position primary amine provides a geometrically distinct trajectory for N-functionalization, enabling enantioselective SAR studies and the creation of focused compound libraries. - **Validated Pharmacophore**: The (6-chloropyridin-3-yl)methyl group is a core recognition element for α4β2 nAChR, with structurally related compounds achieving low nanomolar IC₅₀ values. - **Reliable Supply**: Sourced as a stable hydrochloride salt, this building block ensures reliable aqueous solubility for in vitro assays and simplifies amide bond formation for late-stage derivatization.

Molecular Formula C12H19Cl2N3
Molecular Weight 276.20 g/mol
Cat. No. B12846887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride
Molecular FormulaC12H19Cl2N3
Molecular Weight276.20 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CN=C(C=C2)Cl)CN.Cl
InChIInChI=1S/C12H18ClN3.ClH/c13-12-4-3-11(7-15-12)9-16-5-1-2-10(6-14)8-16;/h3-4,7,10H,1-2,5-6,8-9,14H2;1H
InChIKeyOSACXFUQJIFONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropyridinyl Piperidine Methanamine HCl: Key Identifiers


The compound (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride (molecular formula C₁₂H₁₉Cl₂N₃, MW 276.20 g/mol) is a synthetic piperidine derivative bearing a (6-chloropyridin-3-yl)methyl substituent at the piperidine 1-position and a methanamine group at the 3-position, isolated as the monohydrochloride salt. The (6-chloropyridin-3-yl)methyl pharmacophore is well-established in neonicotinoid insecticide chemistry (e.g., imidacloprid) and in nicotinic acetylcholine receptor (nAChR) ligand design . The free base form (C₁₁H₁₆ClN₃, MW 225.72 g/mol, PubChem CID 45786898) carries a primary amine at the piperidine 3-position and a predicted XLogP3-AA of 1.3, with one hydrogen bond donor and three hydrogen bond acceptors [1].

Neonicotinoid / nAChR pharmacophore core for ligand design
Chiral piperidine scaffold with primary amine derivatization handle
Hydrochloride salt for direct use in aqueous assay buffers

Structural Uniqueness vs. Close Analogs


This compound cannot be freely interchanged with its closest structural analogs—the 4-position methanamine regioisomer, the N-methyl tertiary amine derivative, or the des-methanamine piperidine analog—because the position of the primary aminomethyl substituent on the piperidine ring dictates both the spatial orientation of the cationic nitrogen center and the compound's capacity for further site-selective derivatization. In the structurally characterized 6-chloro-3-pyridinylmethyl ligand series, even a change from a five-membered pyrrolidine to a six-membered piperidine ring significantly alters nAChR binding potency, and the 3-pyridinylmethylamine SAR literature establishes that the distance between the pyridine nitrogen and the aliphatic amine nitrogen, as well as the amine's substitution state (primary vs. tertiary), are critical determinants of receptor affinity . The 3-position methanamine in the target compound provides a primary amine handle that is geometrically distinct from the 4-position isomer, enabling different trajectories for further N-functionalization and potentially different receptor-interaction profiles.

4‑Position regioisomer

Identical formula but achiral; 3D geometry and amine vector may alter receptor recognition, making direct interchange unsuitable without stereochemical review.

N‑Methyl secondary amine analog

Reduced H‑bond donor count and nucleophilicity limits derivatization scope; primary amine reactivity may be required for amide coupling or sulfonamide installation.

Des‑methanamine piperidine analog

Missing cationic/H‑bond donor appendage; SAR literature shows pyrrolidine‑piperidine ring changes shift nAChR potency, and the 3‑methanamine group may further modulate binding.

Quantitative Differentiation Evidence


3-Position vs. 4-Position Methanamine Regioisomerism

The target compound carries the aminomethyl group at the piperidine 3-position, whereas the closest cataloged regioisomer—(1-((6-chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride —places it at the 4-position. Both share the molecular formula C₁₂H₁₉Cl₂N₃ and MW 276.20 g/mol. The 3-substituted piperidine ring introduces a stereocenter (one undefined atom stereocenter per PubChem [1]), whereas the 4-substituted isomer is achiral at the substitution site. In the 6-chloro-3-pyridinylmethyl nAChR ligand series, the spatial relationship between the pyridine nitrogen and the aliphatic amine nitrogen is known to be a primary determinant of receptor binding potency, with the distance and geometry requirements established by the nicotine pharmacophore model . The 3-position vs. 4-position amine placement alters this nitrogen–nitrogen distance and the vector angle of the primary amine, which can differentially affect receptor subtype recognition.

Regioisomer comparison
Class‑level inference
3‑position (chiral) vs. 4‑position (achiral); same MW, distinct nitrogen‑nitrogen distance and amine vector
Stereoselective binding opportunities possible; 4‑position isomer lacks chiral handle for enantioselective SAR.
Based on structural records and nAChR pharmacophore model; receptor subtype recognition may differ.
Medicinal Chemistry Nicotinic Receptor Ligands Regioisomer SAR

Primary Amine vs. N-Methylamine Derivatization Potential

The target compound contains a primary aminomethyl group (-CH₂NH₂), whereas the closest commercially available N-alkylated analog—[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride (CAS 1261234-81-4)—contains an N-methyl secondary amine (-NHCH₃) at the same 3-position . Both share molecular formula C₁₂H₁₉Cl₂N₃ and MW 276.20 g/mol. The target compound's primary amine provides two hydrogen bond donor atoms (the free base has one H-bond donor from the primary amine per PubChem [1]), enabling reductive amination, amide coupling, sulfonamide formation, or urea synthesis at the terminal nitrogen. In contrast, the N-methyl analog offers only one N-H donor and has reduced nucleophilicity due to steric and electronic effects of the methyl group. In the 6-chloro-3-pyridinylmethylamine nAChR SAR, the amine substitution state (primary, secondary, tertiary) directly impacts receptor binding potency; for example, in the Latli et al. study, the trimethylammonium derivative (22) showed an IC₅₀ of 18 nM, compared to 9 nM for the pyrrolidine analog (19) and 6.0 nM for the parent imidazolidine (1) at the α4β2 nAChR .

Amine substitution state
Cross‑study comparable
Primary amine (–CH₂NH₂, 2 H‑bond donors) vs. N‑methyl secondary amine (–NHCH₃, 1 donor)
Primary amine enables broader derivatization (amide, sulfonamide, urea); N‑methyl analog restricts coupling scope.
nAChR binding data for related amine states show potency dependence on substitution; review specific target profile.
Synthetic Chemistry Lead Optimization Amine Functionalization

Piperidine vs. Pyrrolidine nAChR Ligand Potency

The target compound incorporates a six-membered piperidine ring bearing the (6-chloropyridin-3-yl)methyl substituent. In the foundational structure–activity relationship study by Latli et al. (1999) on 6-chloro-3-pyridinylmethyl ligands at the rat recombinant α4β2 nAChR, the piperidine derivative (compound 20)—structurally analogous to the des-methanamine version of the target compound—was less potent than the corresponding pyrrolidine derivative (compound 19, IC₅₀ 9 nM) . Specifically, the paper states: 'the pyrrolidine analogue 19 was more potent than the piperidine 20 (also noted previously in the 3-pyridinylmethylamine series)' . The target compound, by incorporating the methanamine substituent at the piperidine 3-position, introduces an additional cationic/ H-bond donor center at a position not present in compounds 19 or 20, potentially compensating for or modulating the intrinsic potency difference between the pyrrolidine and piperidine scaffolds.

Ring size SAR
Class‑level inference
Piperidine analog reported less potent than pyrrolidine (IC₅₀ 9 nM) at α4β2 nAChR; target compound adds 3‑methanamine
Scaffold ranking may shift with methanamine appendage; useful probe for cationic center geometry SAR.
No binding data for the target compound; potency extrapolation requires experimental validation.
Nicotinic Acetylcholine Receptor nAChR Ligands Insecticide Chemistry

Hydrochloride Salt vs. Free Base: Solubility & Handling

The target compound is supplied as the monohydrochloride salt (C₁₂H₁₉Cl₂N₃, MW 276.20 g/mol), whereas the free base form (C₁₁H₁₆ClN₃, MW 225.72 g/mol) is also cataloged (PubChem CID 45786898) [1]. For amine-containing compounds, hydrochloride salt formation typically increases aqueous solubility by several orders of magnitude relative to the free base; piperidine derivatives in their free base form generally exhibit limited water solubility (piperidine itself is miscible with water, but N-substituted aryl-piperidines show sharply reduced aqueous solubility). The hydrochloride form also provides improved solid-state stability, reduced hygroscopicity compared to free base amines, and enhanced handling safety by reducing the volatility and odor of the free amine.

Salt form & solubility
Supporting evidence
HCl salt (MW 276.20) vs. free base (XLogP3‑AA 1.3); protonated amine expected to improve aqueous solubility
Consistent handling and dissolution in assay buffers; reduces variability in screening workflows.
No experimental solubility data; class‑level salt advantage assumed.
Formulation Physicochemical Properties Salt Selection

Application Scenarios


nAChR Ligand Probe Synthesis & SAR

The (6-chloropyridin-3-yl)methyl pharmacophore is validated as a high-affinity recognition element for the α4β2 neuronal nicotinic acetylcholine receptor, with structurally related compounds achieving IC₅₀ values as low as 6–9 nM . The target compound provides a piperidine scaffold with a primary methanamine handle at the 3-position, enabling site-selective N-functionalization to generate focused libraries for nAChR subtype selectivity profiling. Its 3-position chirality further permits enantioselective SAR studies not possible with the achiral 4-position isomer.

Neonicotinoid Intermediate Synthesis

The (6-chloropyridin-3-yl)methyl group is the core structural motif of major neonicotinoid insecticides including imidacloprid (IC₅₀ 155 nM at α4β2 nAChR) and thiacloprid . The target compound, bearing both this pharmacophore and a derivatizable primary amine, can serve as a versatile late-stage intermediate for synthesizing novel neonicotinoid analogs or putative insecticide metabolites for environmental fate and toxicology studies.

Chiral Building Block for CNS Lead Optimization

The piperidine 3-position stereocenter (one undefined stereocenter per PubChem [1]) provides a chiral handle that can be exploited for enantioselective synthesis of CNS-penetrant candidates. The hydrochloride salt form ensures reliable aqueous solubility for in vitro pharmacological assays, while the primary amine enables direct conjugation to carboxylic acid-containing pharmacophores via amide bond formation. This is particularly relevant for 5-HT receptor and nAChR programs where chiral piperidine derivatives have demonstrated enhanced subtype selectivity.

Application
Selection Property
Validation Focus
nAChR ligand probe SAR
Chiral piperidine scaffold with primary amine handle
Enantioselective nAChR subtype profiling & focused library synthesis
Neonicotinoid intermediate
6‑Chloropyridinyl pharmacophore + derivatizable amine
Novel neonicotinoid analog or metabolite synthesis for environmental fate studies
CNS chiral building block
3‑Position stereocenter + HCl salt solubility
CNS‑penetrant candidate synthesis and in vitro pharmacological profiling
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